molecular formula C28H47N3O10 B13769091 Carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate CAS No. 72017-27-7

Carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate

Cat. No.: B13769091
CAS No.: 72017-27-7
M. Wt: 585.7 g/mol
InChI Key: UEKQWLDUUOMZPZ-UHFFFAOYSA-N
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Description

Carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate is a complex organic compound It is characterized by its unique structure, which includes a carbamic acid moiety, a propyl group, and a diester linkage with (2-butoxy-3-methoxyphenethyl)iminodiethanol and malonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate typically involves multiple steps. One common method includes the reaction of propyl carbamate with (2-butoxy-3-methoxyphenethyl)iminodiethanol in the presence of a suitable catalyst. The resulting intermediate is then reacted with malonic acid under controlled conditions to form the final product. The reaction conditions often require precise temperature control and the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the continuous feeding of reactants, precise control of reaction parameters, and efficient separation and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and carbamate functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of substituted carbamates and esters.

Scientific Research Applications

Carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

72017-27-7

Molecular Formula

C28H47N3O10

Molecular Weight

585.7 g/mol

IUPAC Name

2-(2-butoxy-3-methoxyphenyl)ethyl-bis[2-(propylcarbamoyloxy)ethyl]azanium;3-hydroxy-3-oxopropanoate

InChI

InChI=1S/C25H43N3O6.C3H4O4/c1-5-8-18-32-23-21(10-9-11-22(23)31-4)12-15-28(16-19-33-24(29)26-13-6-2)17-20-34-25(30)27-14-7-3;4-2(5)1-3(6)7/h9-11H,5-8,12-20H2,1-4H3,(H,26,29)(H,27,30);1H2,(H,4,5)(H,6,7)

InChI Key

UEKQWLDUUOMZPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NCCC)CCOC(=O)NCCC.C(C(=O)O)C(=O)[O-]

Origin of Product

United States

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